7-Bromo-2,3-dihydro-isoindol-1-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. This compound features a bromine atom at the 7-position of the isoindoline structure, which contributes to its unique chemical properties and potential reactivity. It is categorized as an isoindoline derivative, which are known for their diverse biological activities. The compound's InChI code is 1S/C9H8BrNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3, indicating its structural complexity and potential for various chemical interactions.
7-Bromo-2,3-dihydro-isoindol-1-one can be synthesized from various starting materials, primarily involving isoindoline derivatives. It is classified under pharmaceutical intermediates due to its significant role in medicinal chemistry and drug development . The compound is listed under CAS number 200049-46-3, which facilitates its identification in chemical databases.
The synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one typically involves several methods:
The one-pot reaction method allows for the efficient synthesis of multiple derivatives in a single step, enhancing yield and reducing reaction time. The conditions typically involve heating the mixture to facilitate the reaction between the reactants.
The molecular structure of 7-Bromo-2,3-dihydro-isoindol-1-one consists of a bicyclic framework that includes an isoindole ring system. The presence of the bromine atom at the 7-position significantly influences its electronic properties and reactivity.
The compound has a predicted boiling point of approximately 452.2 °C and a density of about 1.666 g/cm³ . Its pKa value is estimated to be around 13.36, indicating its acidic nature in solution.
7-Bromo-2,3-dihydro-isoindol-1-one participates in various chemical reactions due to its functional groups:
These reactions are often facilitated by appropriate catalysts or under specific conditions (e.g., temperature and pressure) to optimize yields and selectivity.
Research indicates that 7-Bromo-2,3-dihydro-isoindol-1-one exhibits significant biological activity, particularly as an antibacterial agent. It acts primarily as an inhibitor of cyclin-dependent kinase 7 (CDK7), which is crucial for cell cycle regulation and transcription processes. By inhibiting CDK7, it disrupts cell proliferation in cancer cells, positioning it as a potential candidate for anti-cancer therapies.
Studies have shown that derivatives of this compound demonstrate superior activity against various bacteria, including Mycoplasma pneumoniae and Mycobacterium tuberculosis, compared to traditional antibiotics.
The physical properties of 7-Bromo-2,3-dihydro-isoindol-1-one include:
The chemical properties include:
Safety data indicate that it may produce irritating or toxic gases upon combustion and should be handled with care following standard laboratory safety protocols .
7-Bromo-2,3-dihydro-isoindol-1-one finds applications primarily in medicinal chemistry:
The versatility and potential therapeutic applications underscore the significance of this compound in ongoing scientific research and drug development efforts.
One-pot synthetic approaches have revolutionized the efficient construction of the isoindolinone scaffold, minimizing purification steps and improving atom economy. A particularly innovative method involves bromine-lithium exchange followed by intramolecular cyclization. This process begins with 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, which undergo metal-halogen exchange upon treatment with n-butyllithium at –78°C in anhydrous THF. The resulting aryl lithium species spontaneously attacks the isothiocyanato carbon, triggering cyclization to yield 2,3-dihydro-1H-isoindole-1-thiones. These intermediates serve as precursors to the target brominated isoindolinones through subsequent oxidative or hydrolytic steps [4].
An alternative one-pot strategy employs formamide dehydration for core assembly. Here, N-[1-(2-bromophenyl)alkyl]formamides undergo dehydration using phosphorus chloride (PCl₃) in the presence of triethylamine. This reaction generates reactive isocyanide intermediates that facilitate isoindolinone ring closure under mild conditions (0°C), achieving yields exceeding 70% with minimized side products. This method is especially valuable for maintaining the bromine substituent’s integrity during cyclization [7].
Table 1: Comparative Analysis of One-Pot Synthetic Approaches
Method | Key Reagents | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|---|
Br-Li Exchange/Cyclization | n-BuLi, Isothiocyanates | THF, –78°C, Inert atmosphere | 65-82% | High regioselectivity |
Formamide Dehydration | PCl₃, Et₃N | THF, 0°C | 70-88% | Mild conditions, fewer steps |
The strategic positioning of the bromine atom at the 7-position of the isoindolinone ring creates a versatile handle for further functionalization via nucleophilic aromatic substitution (SNAr). This reactivity arises from the electron-deficient character imparted by the lactam carbonyl, which activates the ortho-bromine toward displacement by nitrogen, oxygen, and sulfur-based nucleophiles. Researchers have successfully synthesized diverse pharmacologically active scaffolds by reacting 7-bromo-2,3-dihydro-1H-isoindol-1-one with primary and secondary amines under mild heating (60-80°C) in polar aprotic solvents like DMF or NMP, achieving substitution yields of 75-90% .
Cyclization pathways further exploit this reactivity. Intramolecular SNAr reactions are particularly valuable for constructing polycyclic architectures. For instance, tethering nucleophiles (e.g., amines, thiols) at the isoindolinone nitrogen enables subsequent ring closure onto the brominated aromatic position. This approach has been instrumental in generating fused tricyclic systems relevant to kinase inhibitor development, notably CDK7 inhibitors where the core acts as a key pharmacophore. Microwave-assisted conditions (120°C, 30 min) often accelerate these cyclizations while suppressing degradation .
Table 2: Nucleophilic Substitution Applications
Nucleophile Category | Example | Product Application | Typical Conditions |
---|---|---|---|
Amines (Primary) | Benzylamine | CDK7 inhibitor intermediates | DMF, 80°C, 4h |
Phenoxides | 4-Hydroxycoumarin | Anticoagulant derivatives | K₂CO₃, DMSO, 100°C, 6h |
Thiols | 2-Mercaptopyridine | Chelating agents | EtOH, reflux, 8h |
Regioselective bromination is critical for synthesizing 7-bromo-2,3-dihydro-1H-isoindol-1-one, as undesired isomer formation complicates purification and reduces yield. Directed ortho-metalation (DoM) offers superior regiocontrol. Protecting the lactam nitrogen (e.g., as a silyl derivative) allows directed deprotonation adjacent to the carbonyl using strong bases like LDA. Subsequent quenching with bromine sources (Br₂, CBr₄) installs bromine selectively at the electron-deficient C7 position, minimizing 5- or 6-bromo isomer contamination to <5% .
Electrophilic Bromination using N-bromosuccinimide (NBS) is feasible but requires precise control. Employing radical initiators (AIBN) or Lewis acids (FeCl₃) in chlorinated solvents (DCM, chloroform) at 0°C to 25°C promotes moderate C7 selectivity (approximately 7:3 vs. C5/C6 isomers). However, over-bromination and succinimide byproducts necessitate careful optimization and chromatography. Post-functionalization bromination of pre-formed isoindolinones is generally less efficient than routes starting from brominated precursors (e.g., 4-bromophthalic acid derivatives) due to competing ring oxidation .
Table 3: Positional Brominated Isoindolinone Isomers
Isomer | CAS Number | Molecular Formula | Key Distinguishing Feature (¹H NMR) |
---|---|---|---|
7-Bromo-2,3-dihydro-1H-isoindol-1-one | 200049-46-3 | C₈H₆BrNO | Doublet (J=7.8 Hz) at δ 7.52 (H5) |
5-Bromo-2,3-dihydro-1H-isoindol-1-one | 552330-86-6 | C₈H₆BrNO | Doublet (J=8.1 Hz) at δ 7.35 (H4) |
6-Bromo-2,3-dihydro-1H-isoindol-1-one | 675109-26-9 | C₈H₆BrNO | Singlet at δ 7.48 (H7) |
4-Bromo-2,3-dihydro-1H-isoindol-1-one | 337536-15-9 | C₈H₆BrNO | Doublet (J=7.5 Hz) at δ 7.08 (H5/H7) |
Solvent polarity profoundly impacts reaction efficiency in isoindolinone synthesis. Polar aprotic solvents (DMF, NMP) maximize nucleophilic substitution rates by enhancing nucleophile solubility and stabilizing transition states. Conversely, cyclization steps benefit from ethereal solvents (THF, 2-Me-THF), which balance solvation power with controlled reactivity, preventing polymerization. Low-temperature regimes (–78°C to 0°C) are essential for lithiation and Grignard reactions to avoid benzylic deprotonation or ring opening, as observed during bromine-metal exchanges [4].
Catalysis significantly improves functional group tolerance. Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) enable Buchwald-Hartwig amination of the 7-bromo substituent under mild conditions (80°C vs. traditional 120°C), crucial for heat-sensitive derivatives. Copper iodide with trans-1,2-diaminocyclohexane facilitates Ullmann-type C–O and C–N couplings in DMSO at 90°C, achieving >85% conversion with catalyst loadings as low as 2 mol%. Acid scavengers (K₃PO₄, Cs₂CO₃) are vital to prevent lactam hydrolysis during metal-catalyzed steps. Phosphine ligands like XPhos suppress palladium black formation, enhancing catalyst longevity [7].
Optimized Reaction System Example:
Transitioning laboratory synthesis of 7-bromo-2,3-dihydro-1H-isoindol-1-one to industrial scale presents distinct challenges. Cryogenic requirements (–78°C) for lithiation steps necessitate specialized reactors and incur substantial energy costs, making routes avoiding organolithiums preferable for large-scale production. The exothermic nature of bromination and cyclization reactions demands rigorous thermal hazard assessment; inadequate heat dissipation can lead to decomposition or hazardous gas evolution (e.g., CO, NOx), particularly in batches exceeding 10 kg [7].
Purification remains a critical bottleneck. The compound and its precursors often require chromatographic separation from positional isomers (5-bromo, 6-bromo) due to similar polarities. Developing crystallization-based purification is essential. Solvent screening identifies ethyl acetate/hexane mixtures (1:3) or toluene/water biphasic systems for direct isolation, achieving 98% purity with <2% residual isomers. Continuous flow chemistry offers promise for safer bromine handling and improved heat/mass transfer, enabling kilogram-scale production with reduced processing time and minimized isomer byproduct formation [3].
Key Scalability Considerations:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1